N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core substituted with a thiophen-2-yl group at position 3 and a 2,4-dioxothiazolidine-functionalized cyclohexyl moiety at the N-terminus. Its synthesis likely involves amide coupling strategies, as seen in analogous carboxamide derivatives .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-15-9-26-17(24)21(15)13-5-2-1-4-10(13)18-16(23)12-8-11(19-20-12)14-6-3-7-25-14/h3,6-8,10,13H,1-2,4-5,9H2,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHPGPVWZAUVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2,4-Thiazolidinedione
The thiazolidinedione core is functionalized at the N3 position through alkylation. A modified protocol from Kaminskyy et al. (2017) involves reacting 2,4-thiazolidinedione with 2-bromocyclohexanamine hydrobromide under basic conditions:
Procedure :
- Dissolve 2,4-thiazolidinedione (10 mmol) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (15 mmol) and 2-bromocyclohexanamine hydrobromide (10 mmol).
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data :
Synthesis of 3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxylic Acid
Vilsmeier-Haack Formylation of Thiophene Hydrazones
The pyrazole ring is constructed via cyclocondensation, adapting methods from Patel et al. (2011):
Step 1: Synthesis of Thiophene-2-carbaldehyde Hydrazone
- React thiophene-2-carbaldehyde (10 mmol) with hydrazine hydrate (12 mmol) in ethanol.
- Reflux for 4 hours, then isolate the hydrazone by filtration.
Step 2: Pyrazole Ring Formation
- Treat the hydrazone with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 50°C for 5 hours.
- Hydrolyze the intermediate with aqueous sodium bicarbonate to yield 3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde.
Step 3: Oxidation to Carboxylic Acid
- Oxidize the aldehyde using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Neutralize with NaHCO₃ and extract with dichloromethane.
Key Data :
- Overall Yield : 55–60%
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.45 (dd, J = 5.2 Hz, 1H, thiophene-H), 7.21 (d, J = 3.6 Hz, 1H, thiophene-H).
Amide Coupling of Fragments
Carbodiimide-Mediated Coupling
The final step involves coupling the cyclohexyl-thiazolidinedione amine with the pyrazole carboxylic acid using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt):
Procedure :
- Dissolve 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (5 mmol) in dry dichloromethane (DCM).
- Add EDCl (6 mmol), HOBt (6 mmol), and N,N-diisopropylethylamine (DIPEA, 10 mmol).
- Stir for 30 minutes at 0°C, then add 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine (5 mmol).
- Stir at room temperature for 24 hours, then wash with 1M HCl and saturated NaHCO₃.
- Purify by recrystallization from ethanol/water.
Key Data :
- Yield : 75–80%
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient)
- MS (ESI) : m/z 443.1 [M+H]⁺ (calculated for C₁₉H₂₂N₄O₃S₂: 442.1).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction times for pyrazole formation. A 30-minute irradiation at 120°C achieves comparable yields (58%) to conventional heating.
Green Chemistry Approaches
Using ethanol-water (4:1) as a solvent for the Knoevenagel condensation step improves atom economy and reduces waste.
Analytical and Spectroscopic Characterization
Critical spectroscopic data confirming the structure include:
- ¹³C NMR (101 MHz, DMSO-d6): δ 172.4 (TZD C=O), 167.8 (amide C=O), 142.3 (pyrazole C-3), 126.5 (thiophene C-2).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I band).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or thiazolidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in antimicrobial and anticancer studies.
Medicine: Potential therapeutic applications include the treatment of diabetes, inflammation, and cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and glucose homeostasis. The pyrazole ring may interact with other biological targets, contributing to its pharmacological properties.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Dioxothiazolidine vs. Fluorophenyl : The cyclohexyl-dioxothiazolidine moiety introduces hydrogen-bonding capacity (via carbonyl groups) absent in AB-CHMFUPPYCA’s fluorophenyl group, possibly affecting solubility and metabolic stability .
- Pyrazole Core : Shared across all analogues, this core likely serves as a pharmacophore for target engagement, with substituents dictating specificity .
Pharmacological and Physicochemical Implications
- Hydrogen Bonding: The dioxothiazolidine’s carbonyl groups enable hydrogen bonding, as analyzed in Etter’s graph-set theory , which could improve target affinity compared to non-polar substituents in AB-CHMFUPPYCA .
- Metabolic Stability: The cyclohexyl group may reduce oxidative metabolism relative to linear alkyl chains in piperazinyl quinolones .
- Crystallinity : Crystallographic tools like SHELXL and Mercury could resolve its packing patterns, influencing bioavailability.
Biological Activity
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant studies and data.
Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 340.42 g/mol. It contains a thiazolidine ring, which is known for its biological activity, particularly in the context of drug design.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.42 g/mol |
| IUPAC Name | N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
1. Antioxidant Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antioxidant properties. The antioxidant activity is often assessed through lipid peroxidation assays, such as the TBARS assay.
- Findings : Compounds with cyclohexyl moieties showed enhanced antioxidant activity compared to other substitutions. For instance, certain derivatives displayed effective inhibition of lipid peroxidation with EC values indicating substantial potency (e.g., EC values as low as 0.565 ± 0.051 mM) .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
Case Studies
- Cell Line Studies :
- The compound was tested against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Notably, it exhibited IC values ranging from 5.10 to 22.08 µM across different cell lines, indicating potent antiproliferative effects .
- One derivative demonstrated an IC of 6.19 ± 0.50 µM against HepG2 cells, outperforming standard chemotherapeutics like sorafenib and doxorubicin .
3. Antimicrobial Activity
This compound has also shown promising antimicrobial properties.
Research Findings
Studies indicated that thiazolidine derivatives possess significant antibacterial and antifungal activities against various pathogens.
- Bacterial Inhibition : The compound's derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 10 µg/mL |
| Escherichia coli | ≤ 15 µg/mL |
Q & A
Q. What are the common synthetic routes for this compound, and what factors influence reaction yield and purity?
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole-thiophene core followed by functionalization with the dioxothiazolidine-cyclohexyl moiety. Key steps include:
- Cyclocondensation : Reaction of hydrazine derivatives with β-ketoesters to form the pyrazole ring .
- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophene group .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclohexyl-dioxothiazolidine fragment .
Q. Critical factors :
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
A combination of techniques is required:
- NMR :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₈H₂₁N₃O₃S₂: calculated 407.11, observed 407.09) .
- IR : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH) validate functional groups .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation?
Conflicts often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals (e.g., cyclohexyl vs. pyrazole protons) .
- Variable-temperature NMR : Resolves broadening caused by conformational flexibility in the cyclohexyl group .
- Computational validation : DFT-based chemical shift predictions (e.g., using Gaussian) cross-check experimental data .
Q. How does the thiophene moiety influence the compound’s reactivity and biological activity?
The thiophene group:
- Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- Modulates electron density : Sulfur’s electron-withdrawing effect increases electrophilicity of the pyrazole ring, aiding nucleophilic substitution reactions .
- Bioactivity correlation : Analog studies show that replacing thiophene with furan reduces antimicrobial potency by 50%, highlighting its critical role .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?
Methodology :
- Core modifications : Substitute thiophene with other heterocycles (e.g., furan, pyrrole) to assess electronic effects .
- Side-chain variations : Introduce alkyl/aryl groups on the cyclohexyl ring to study steric impacts on target binding .
- Functional group tuning : Replace the dioxothiazolidine with oxadiazole to evaluate metabolic stability .
Q. Critical groups :
| Group | Role |
|---|---|
| Pyrazole | Core scaffold for hydrogen bonding . |
| Dioxothiazolidine | Enhances solubility via polar carbonyl groups . |
| Thiophene | Drives target affinity via hydrophobic interactions . |
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Challenges :
- Low yields in amide coupling : Scale-up exacerbates side reactions (e.g., racemization).
- Purification bottlenecks : Column chromatography is impractical for large batches.
Q. Solutions :
Q. How should stability studies be designed to assess the compound’s shelf life?
Protocol :
- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor:
- HPLC purity : Degradation products indicate hydrolysis of the dioxothiazolidine ring .
- LC-MS : Identifies major degradants (e.g., cleavage of the thiophene-pyrazole bond) .
- Light sensitivity : Store in amber vials; UV-Vis spectra detect photooxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
